

An In-Depth Technical Guide to Isobornyl Cyclohexanol: Chemical Properties and Structure

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Compound of Interest

Compound Name: *Isobornyl cyclohexanol*

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Abstract

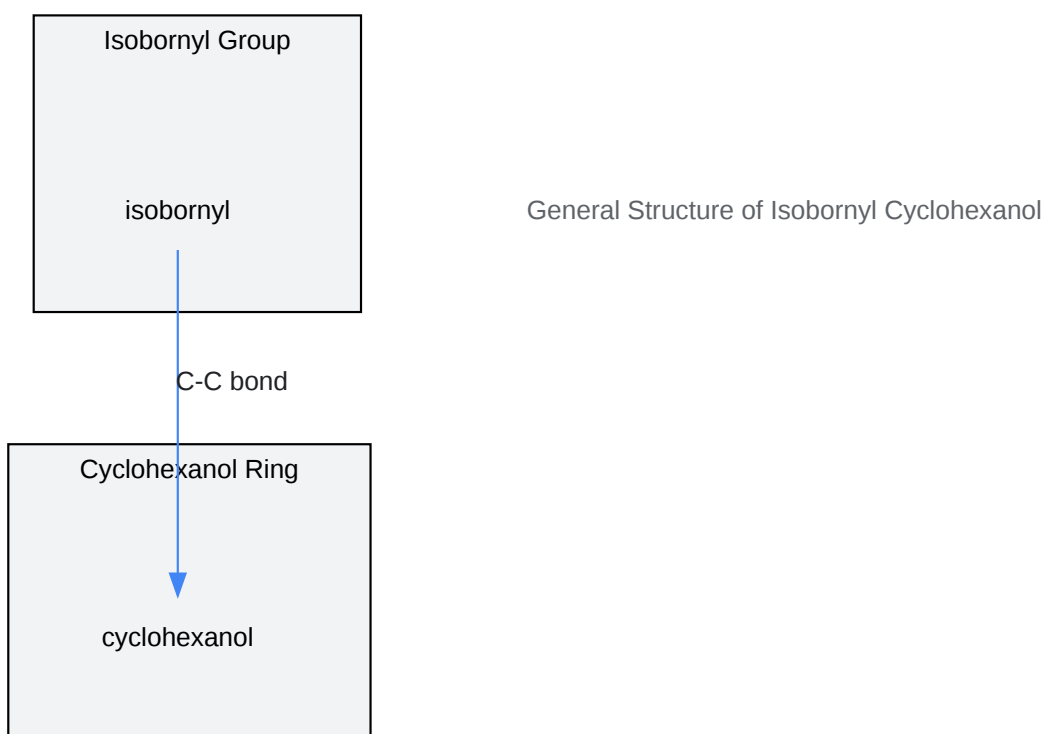
Isobornyl cyclohexanol (IBCH), a synthetic fragrance ingredient, is a complex mixture of stereoisomers valued for its characteristic sandalwood aroma. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a representative synthesis methodology. Due to the proprietary nature of its commercial production and the complexity of its isomeric mixture, detailed experimental protocols and specific spectroscopic data are not readily available in public literature. Therefore, this guide outlines a plausible synthesis route based on established chemical reactions and discusses the expected spectroscopic characteristics of the molecule.

Chemical Structure and Isomerism

Isobornyl cyclohexanol is a saturated bicyclic alcohol. Its core structure consists of a cyclohexanol ring substituted with a bulky 5,5,6-trimethylbicyclo[2.2.1]heptan-2-yl group, also known as an isobornyl group. The IUPAC name for the primary component is 3-(5,5,6-trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexanol.

The connection between the isobornyl and cyclohexanol moieties, as well as the stereocenters within both ring systems, gives rise to a complex mixture of stereoisomers. The exact

composition of this mixture can vary depending on the synthetic process, leading to slight variations in the final product's aroma profile and physical properties between different manufacturers.[1] The general structure is depicted below.



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Figure 1: Generalized structure of **Isobornyl Cyclohexanol**.

A more detailed representation of the chemical structure is provided below, illustrating the bicyclo[2.2.1]heptane backbone linked to the cyclohexanol ring.

Figure 2: Chemical Structure of **Isobornyl Cyclohexanol**.

Physicochemical Properties

Isobornyl cyclohexanol is a colorless to pale yellow, viscous liquid at room temperature. A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₆ H ₂₈ O	[2]
Molar Mass	236.40 g/mol	[2]
Appearance	Colorless to pale yellow viscous liquid	[3]
Odor	Woody, sandalwood-like	[3]
Density	Approximately 0.990 - 1.010 g/mL at 20°C	[3]
Boiling Point	Approximately 300 °C	[4]
Flash Point	Approximately 120 °C (closed cup)	[3]
Solubility	Insoluble in water; soluble in ethanol	[2][4]
Refractive Index	Approximately 1.500 - 1.512 at 20°C	[3]

Experimental Protocols: A Representative Synthesis

The commercial synthesis of **isobornyl cyclohexanol** is a multi-step process. A common route involves the Friedel-Crafts alkylation of guaiacol with camphene, followed by the hydrogenation of the resulting intermediate, isocamphyl guaiacol.[1][5] While specific industrial protocols are proprietary, a representative experimental procedure based on these reaction types is outlined below.

Step 1: Friedel-Crafts Alkylation of Guaiacol with Camphene

This step involves the acid-catalyzed alkylation of guaiacol with camphene to form isocamphyl guaiacol.

Materials:

- Guaiacol
- Camphene
- Acid catalyst (e.g., boron trifluoride etherate, or a solid acid catalyst)
- Anhydrous solvent (e.g., dichloromethane or hexane)
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate
- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel)
- Magnetic stirrer and heating mantle

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve guaiacol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath.
- Slowly add the acid catalyst to the stirred solution.
- Add a solution of camphene in the anhydrous solvent dropwise to the reaction mixture over a period of 1-2 hours, maintaining the low temperature.
- After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by slowly adding it to a stirred mixture of ice and water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude isocamphyl guaiacol.
- The crude product may be purified by vacuum distillation or column chromatography.

Step 2: Hydrogenation of Isocamphyl Guaiacol

The second step involves the reduction of the aromatic ring and cleavage of the methoxy group of isocamphyl guaiacol to yield **isobornyl cyclohexanol**. High pressure and temperature are typically required for this transformation.^[5]

Materials:

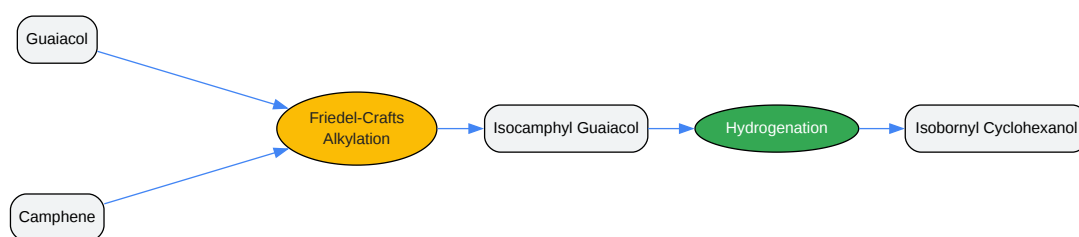
- Isocamphyl guaiacol (from Step 1)
- Hydrogenation catalyst (e.g., Raney nickel, or a supported noble metal catalyst like Pd/C or Ru/C)
- Solvent (e.g., ethanol or cyclohexanol)
- High-pressure autoclave (hydrogenator)
- Filtration apparatus (e.g., Celite pad)

Procedure:

- Charge the high-pressure autoclave with a solution of isocamphyl guaiacol in the chosen solvent and the hydrogenation catalyst.
- Seal the autoclave and purge it several times with nitrogen, followed by hydrogen.
- Pressurize the autoclave with hydrogen to the desired pressure (e.g., up to 300 bar).^[5]
- Heat the reaction mixture to the target temperature (e.g., 190-210 °C) with vigorous stirring.^[5]

- Maintain the reaction under these conditions for several hours, monitoring the hydrogen uptake.
- After the reaction is complete (indicated by the cessation of hydrogen uptake), cool the autoclave to room temperature and carefully vent the excess hydrogen.
- Purge the autoclave with nitrogen.
- Filter the reaction mixture through a pad of Celite to remove the catalyst.
- Wash the filter cake with the solvent.
- Remove the solvent from the filtrate under reduced pressure to obtain the crude **isobornyl cyclohexanol**.
- The final product can be purified by vacuum distillation.

Synthesis Workflow for Isobornyl Cyclohexanol



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Figure 3: Representative Synthesis Workflow for **Isobornyl Cyclohexanol**.

Spectroscopic Characterization

Detailed, publicly available spectroscopic data for **isobornyl cyclohexanol** is scarce. The following sections describe the expected spectral characteristics based on its structure.

Infrared (IR) Spectroscopy

The IR spectrum of **isobornyl cyclohexanol** is expected to be dominated by absorptions corresponding to its alcohol and alkane functionalities.

Wavenumber (cm ⁻¹)	Functional Group	Vibration	Expected Appearance
~3600-3200	O-H	Stretching	Strong, broad band
~2950-2850	C-H (alkane)	Stretching	Strong, sharp peaks
~1470-1450	C-H	Bending	Medium intensity
~1100-1000	C-O	Stretching	Strong intensity

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will be complex due to the numerous overlapping signals from the aliphatic protons of the bicyclic and cyclohexyl rings. Key expected signals include:

- A broad multiplet in the region of 3.5-4.0 ppm corresponding to the proton on the carbon bearing the hydroxyl group (-CH-OH).
- A complex series of multiplets between approximately 0.8 and 2.5 ppm for the remaining aliphatic protons.
- Several sharp singlets between 0.7 and 1.2 ppm corresponding to the three methyl groups of the isobornyl moiety.

¹³C NMR: The carbon NMR spectrum will show a number of signals in the aliphatic region.

- A signal between 65 and 75 ppm for the carbon attached to the hydroxyl group.
- Multiple signals between 20 and 50 ppm for the other sp³ hybridized carbons of the rings.
- Signals for the methyl carbons are expected in the upfield region of the spectrum.

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (M^+) at m/z 236 may be weak or absent. The fragmentation pattern is expected to be complex, with characteristic losses including:

- Loss of a water molecule ($M-18$) from the alcohol group.
- Alpha-cleavage adjacent to the hydroxyl group.
- Fragmentation of the bicyclic isobornyl and cyclohexyl rings, leading to a series of smaller fragment ions.

Conclusion

Isobornyl cyclohexanol is a structurally complex synthetic fragrance ingredient with a desirable sandalwood scent. Its synthesis involves a two-step process of Friedel-Crafts alkylation and subsequent hydrogenation. The final product is a mixture of stereoisomers, and its precise composition and properties can vary. While detailed experimental and spectroscopic data are not widely published, this guide provides a foundational understanding of its chemical nature, a plausible synthetic route, and expected analytical characteristics for research and development purposes. Further investigation into the separation and characterization of the individual isomers could provide deeper insights into the structure-odor relationship of this important fragrance molecule.

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